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Compound of Interest

Compound Name: N-Allylnornuciferine

Cat. No.: B15474314

A notable gap in current pharmacological data prevents a direct comparison of N-
Allylnornuciferine and nuciferine receptor binding affinities. Extensive searches of scientific
literature and databases have not yielded quantitative binding data for N-Allylnornuciferine.
Similarly, specific receptor affinity data for the related compound, N-nornuciferine, is scarce,
although it is recognized as a major alkaloid in lotus leaves and has been shown to cross the
blood-brain barrier.[1]

This guide, therefore, focuses on the comprehensive in vitro receptor binding profile of
nuciferine, a well-characterized psychoactive alkaloid from the sacred lotus (Nelumbo nucifera).
The data presented here serves as a foundational reference for researchers and drug
development professionals exploring the pharmacology of aporphine alkaloids. Nuciferine
exhibits a complex polypharmacology, sharing a receptor profile similar to some atypical
antipsychotic drugs.[2]

Nuciferine: A Multi-Receptor Profile

Nuciferine's interactions with a wide array of G protein-coupled receptors (GPCRs) have been
documented, revealing its potential to modulate various neurotransmitter systems. It
demonstrates a notable affinity for several dopamine and serotonin receptor subtypes.

Functionally, nuciferine has been characterized as an antagonist at 5-HT2A, 5-HT2C, and 5-
HT2B receptors, an inverse agonist at the 5-HT7 receptor, a partial agonist at D2, D5, and 5-
HT6 receptors, and an agonist at 5-HT1A and D4 receptors.[2][3] It also inhibits the dopamine
transporter.[2][3]
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Quantitative Receptor Binding Data for Nuciferine

The following table summarizes the equilibrium dissociation constants (Ki) of nuciferine at
various human receptors, as determined by radioligand binding assays. Lower Ki values

indicate higher binding affinity.
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Receptor Ki (nM)

Dopamine Receptors

D1 1380
D2 64
D3 120
D4 170
D5 580

Serotonin Receptors

5-HT1A 130
5-HT1B >10,000
5-HT1D >10,000
5-HT1E 1610
5-HT2A 62
5-HT2B 460
5-HT2C 131
5-HT5A 1210
5-HT6 210
5-HT7 150

Adrenergic Receptors

alA 230
alB 430
alD 180
02A 1200
02B 380
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a2C 1100
B1 >10,000
B2 >10,000

Histamine Receptors

H1 680
Ho >10,000
H3 >10,000
Ha >10,000

Muscarinic Receptors

M1 >10,000
M2 >10,000
M3 >10,000
M4 >10,000
M5 >10,000
Other Targets

Dopamine Transporter (DAT) 770
Serotonin Transporter (SERT) 2100
Norepinephrine Transporter (NET) >10,000

Data sourced from Farrell et al. (2016), PLOS One.[2]

Experimental Protocols

The binding affinity data for nuciferine was obtained through competitive radioligand binding

assays. The general protocol is outlined below.

Radioligand Binding Assays
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For the determination of binding affinity, nuciferine was initially tested in primary screening
assays at a concentration of 10 uM to assess its ability to displace a specific radioligand from
its receptor target by more than 50%.[2] If significant displacement was observed, secondary
binding assays were performed.[2] In these secondary assays, a range of 11 concentrations of
nuciferine were used in triplicate to generate competition curves, from which the IC50 (half-
maximal inhibitory concentration) and subsequently the Ki (inhibitory constant) values were
calculated.[2]

The assays were conducted in 96-well plates with a total volume of 125 pL per well.[2] Each
well contained the appropriate binding buffer, a concentration of the radioligand at or near its
dissociation constant (Kd), and the test compound (nuciferine).[2] The plates were incubated at
room temperature in the dark for 90 minutes to reach equilibrium.[2] Following incubation, the
bound and free radioligand were separated, and the amount of bound radioactivity was
quantified to determine the degree of displacement by nuciferine.
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Competitive Radioligand Binding Assay Workflow
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Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways

The diverse receptor binding profile of nuciferine suggests its involvement in multiple signaling
pathways. For instance, its interaction with D2-like dopamine receptors (D2, D3, D4) typically
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involves the inhibition of adenylyl cyclase through Gai/o protein coupling, leading to a decrease
in intracellular cyclic AMP (cCAMP). Conversely, its activity at 5-HT1A receptors can also be
linked to Gai/o signaling. Its antagonist activity at 5-HT2A and 5-HT2C receptors involves the
Gaqg/11 pathway, which activates phospholipase C, leading to the production of inositol
trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular

calcium.

Simplified Nuciferine-Modulated Signaling Pathways
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Caption: Nuciferine's modulation of key signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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